2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate
Overview
Description
2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C16H16ClNO5S It is a derivative of benzoic acid, featuring a sulfonamide group attached to a chlorophenyl ring and a methoxyethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate typically involves the following steps:
Preparation of 4-chlorophenylsulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate base, such as pyridine, in an organic solvent like dichloromethane.
Formation of the sulfonamide: The 4-chlorophenylsulfonyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base, such as triethylamine, to form the sulfonamide intermediate.
Esterification: The final step involves the esterification of the sulfonamide intermediate with 2-methoxyethanol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group on the benzoic acid can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid.
Reduction: Formation of 2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxyethyl ester group may enhance the compound’s solubility and bioavailability, allowing it to reach its target more effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate
- 2-methoxyethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
- 2-methoxyethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate
Uniqueness
2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This compound’s specific combination of functional groups makes it a valuable tool in various research applications, offering distinct properties compared to its analogs.
Properties
IUPAC Name |
2-methoxyethyl 4-[(4-chlorophenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-22-10-11-23-16(19)12-2-6-14(7-3-12)18-24(20,21)15-8-4-13(17)5-9-15/h2-9,18H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPPPJWMLAEISX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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